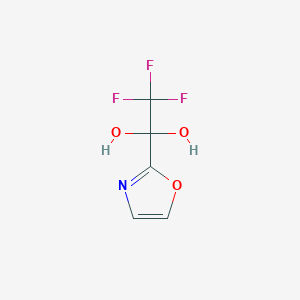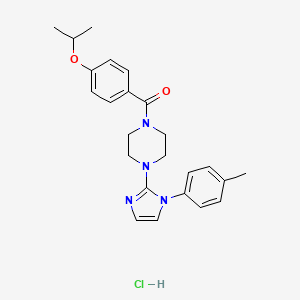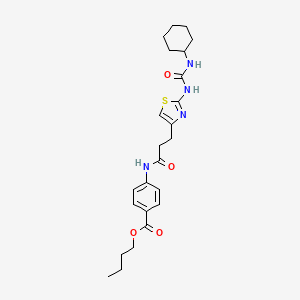
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a chemical entity that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond and the introduction of various functional groups that can interact with biological targets. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a metal-chelating hydroxamate group, which is a common strategy to enhance the interaction with metalloenzymes . This suggests that the synthesis of our compound of interest might also involve steps to introduce specific functional groups that can chelate metal ions or interact with specific biological targets.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals that the naphthalene ring tends to be planar, and substituents such as methoxy groups are staggered . This information can be extrapolated to suggest that in our compound, the naphthalene ring is likely to be planar, and the methoxy group on the phenyl ring may adopt a staggered conformation to minimize steric hindrance.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include interactions with biological molecules. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is a potent inhibitor of aminopeptidase N, indicating that it can interact with and inhibit the function of this enzyme . This implies that our compound may also be designed to interact with specific enzymes or receptors, potentially through the formation of hydrogen bonds or other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures can provide insights into the solubility, stability, and reactivity of our compound. For instance, the co-crystallization of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with naphthalene-2,3-diol suggests that hydrogen bonding plays a significant role in the solid-state structure . This could indicate that our compound may also form strong hydrogen bonds, which could affect its solubility and stability in various solvents.
Wissenschaftliche Forschungsanwendungen
Novel Anti-inflammatory Agents
Research has led to the synthesis of various compounds related to 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, exploring their potential as anti-inflammatory agents. For example, Thabet et al. (2011) synthesized a series of compounds through cyclocondensation and one-pot synthesis methods, aiming at biological evaluation for anti-inflammatory purposes. These compounds were confirmed through IR, 1HNMR, and mass spectral data and underwent screening for analgesic and anti-inflammatory studies, revealing significant potential in this domain (Thabet et al., 2011).
Antioxidant, Analgesic, and Anti-cancer Activities
Faheem (2018) focused on computational and pharmacological evaluations of novel derivatives, including structural relatives of the compound , for their antioxidant, analgesic, and anti-cancer activities. This research highlights the binding affinities and inhibitory effects of these compounds on various biological targets, demonstrating their potential in treating conditions associated with oxidative stress, pain, and cancer (Faheem, 2018).
Anti-HIV Activity
Another area of application includes anti-HIV activity, as illustrated by Hamad et al. (2010), who synthesized a new series of naphthalene derivatives with potential inhibitory activity against HIV-1 and HIV-2. Their findings suggest a promising lead in the development of new antiviral agents, with one compound showing potent in vitro inhibitory activity (Hamad et al., 2010).
Antibacterial Agents
Research into the synthesis of derivatives as antibacterial agents has also been conducted, with compounds showing significant activity against bacterial strains. Ramalingam et al. (2019) synthesized derivatives starting from common intermediates, elucidating their structures through IR, NMR, Mass spectra, and elemental analysis. The antibacterial activity of these compounds was found to be noteworthy, adding another dimension to the potential applications of such compounds (Ramalingam et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-9-5-8-17(14-18)25-13-12-23-22(25)28-15-21(26)24-20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPIOVKELVNYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)


![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)



![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)
